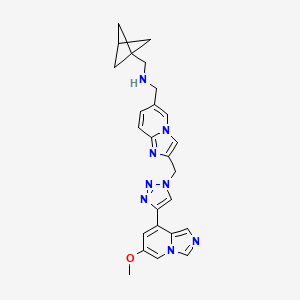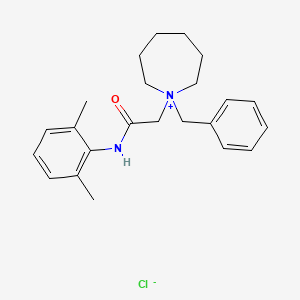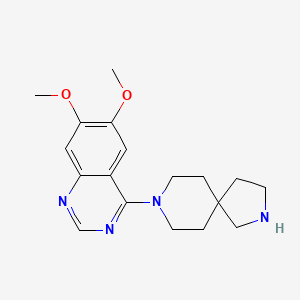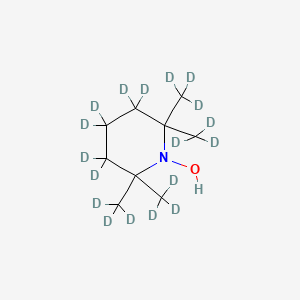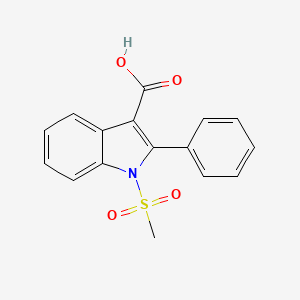
Antihypertensive agent 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It demonstrates significant antihypertensive activity, particularly in spontaneously hypertensive rats . This compound is part of a broader class of medications designed to manage hypertension by targeting specific pathways involved in blood pressure regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antihypertensive agent 3 involves several steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and stability.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include:
Scaling up reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and quality.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets all required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Antihypertensive agent 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Antihypertensive agent 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: Explored for its antihypertensive properties and potential use in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
Antihypertensive agent 3 can be compared with other similar compounds, such as:
Angiotensin-converting enzyme inhibitors: These compounds inhibit the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure.
Calcium channel blockers: These agents prevent calcium from entering cells of the heart and blood vessel walls, leading to lower blood pressure.
Beta-blockers: These compounds reduce blood pressure by blocking the effects of adrenaline on the heart and blood vessels.
Uniqueness: this compound is unique in its selective antagonism of angiotensin II receptor 1, which provides a targeted approach to managing hypertension with potentially fewer side effects compared to other classes of antihypertensive drugs .
Comparación Con Compuestos Similares
Losartan: An angiotensin II receptor antagonist.
Amlodipine: A calcium channel blocker.
Metoprolol: A beta-blocker.
Propiedades
Fórmula molecular |
C16H13NO4S |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
1-methylsulfonyl-2-phenylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO4S/c1-22(20,21)17-13-10-6-5-9-12(13)14(16(18)19)15(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19) |
Clave InChI |
ZRTVRAYBACXTOR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


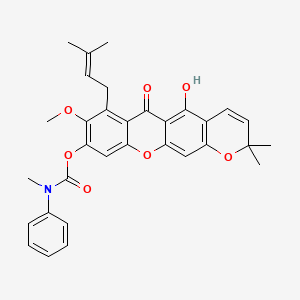
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
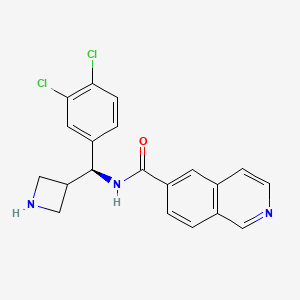
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
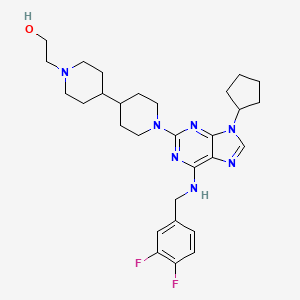
![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
